A5Bvl7R0OS
Description
Properties
CAS No. |
666859-31-0 |
|---|---|
Molecular Formula |
C21H23FN2O3 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-[4-(4-fluorobenzoyl)piperidin-1-yl]-1-phenylethyl] carbamate |
InChI |
InChI=1S/C21H23FN2O3/c22-18-8-6-16(7-9-18)20(25)17-10-12-24(13-11-17)14-19(27-21(23)26)15-4-2-1-3-5-15/h1-9,17,19H,10-14H2,(H2,23,26) |
InChI Key |
FRKHSTMEWWIUQD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(C3=CC=CC=C3)OC(=O)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of A5Bvl7R0OS involves several steps, starting with the preparation of the core structure followed by functional group modifications. The synthetic routes typically include:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the core skeleton of the molecule.
Functional Group Modifications: Various chemical reactions are employed to introduce functional groups such as fluorine, nitrogen, and oxygen atoms into the core structure.
Purification and Characterization: The final product is purified using techniques like chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry
Chemical Reactions Analysis
A5Bvl7R0OS undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or nucleophiles
Scientific Research Applications
A5Bvl7R0OS has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mechanism of Action
The mechanism of action of A5Bvl7R0OS involves its interaction with specific molecular targets and pathways. The compound binds to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 7312-10-9 (assumed to correspond to A5Bvl7R0OS based on structural alignment with evidence)
- Molecular Formula : C₉H₅BrO₂S
- Molecular Weight : 257.10 g/mol
- Synonyms: Not explicitly provided, but structurally identified as a brominated benzothiophene carboxylic acid derivative .
Key Properties :
- Topological Polar Surface Area (TPSA) : 65.54 Ų (indicates moderate polarity)
- GI Absorption : High
- CYP Inhibition : CYP1A2 (may influence drug metabolism)
- Toxicity : Classified as "Warning" due to hazardous handling requirements .
Comparison with Similar Compounds
To contextualize this compound, two structurally analogous compounds are analyzed:
Compound X: 7-Bromobenzo[b]thiophene-2-carboxylic acid (CAS: Similarity Score 0.93)
- Molecular Formula : C₉H₅BrO₂S (identical to this compound)
- Key Differences :
Compound Y: 6-Bromo-4-methylbenzo[b]thiophene-2-carboxylic acid (CAS: Similarity Score 0.91)
- Molecular Formula : C₁₀H₇BrO₂S
- Key Differences: Structural Variation: Addition of a methyl group at the 4-position. Molecular Weight: 271.12 g/mol (higher due to methyl group). TPSA: 65.54 Ų (identical) BBB Permeability: Not reported (unlike this compound) .
Compound Z: (3-Bromo-5-chlorophenyl)boronic acid (CAS: 1046861-20-4; Similarity Score 0.87)
- Molecular Formula : C₆H₅BBrClO₂
- Functional Contrast: Core Structure: Boronic acid vs. carboxylic acid in this compound. Applications: Suzuki coupling applications vs. Log S (ESOL): -2.99 (lower solubility than this compound’s 0.687 mg/mL) .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
Positional Isomerism : The bromine position in benzothiophene derivatives (e.g., Compound X vs. This compound) minimally affects TPSA but significantly alters metabolic interactions (e.g., CYP1A2 inhibition) .
Functional Group Impact : Carboxylic acid groups (this compound) enhance BBB permeability compared to boronic acids (Compound Z), which are more suited for synthetic chemistry .
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